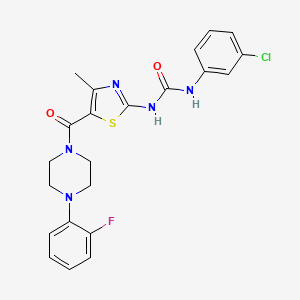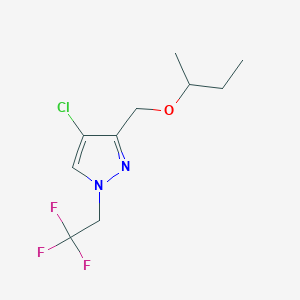
3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound with a molecular formula of C11H15ClF3N2O. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In
Wissenschaftliche Forschungsanwendungen
3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has also shown potential as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. In agriculture, this compound has been studied for its potential as an herbicide. It has also shown potential as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound may act as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. This inhibition may lead to a decrease in inflammation and other physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential as an herbicide, which suggests that it may have effects on plant physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. This makes it a useful tool for studying these pathways in vitro. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is the further exploration of its potential as an anti-inflammatory agent and inhibitor of protein kinase C. Additionally, further studies could be conducted to explore its potential as an herbicide and building block for the synthesis of new materials. Finally, the toxicity of this compound could be further studied to better understand its safety profile.
Synthesemethoden
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(trifluoroethyl) pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product.
Eigenschaften
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O/c1-3-7(2)17-5-9-8(11)4-16(15-9)6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBBQMDIJCNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2664981.png)
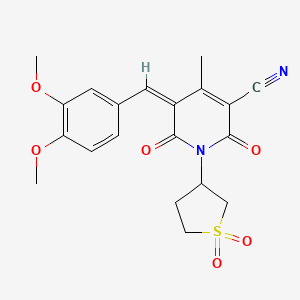
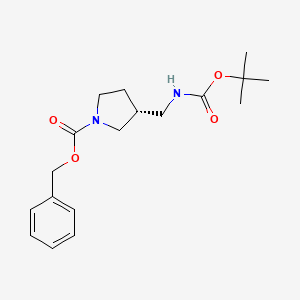
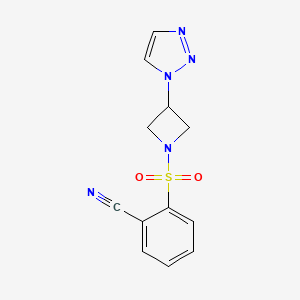
![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)
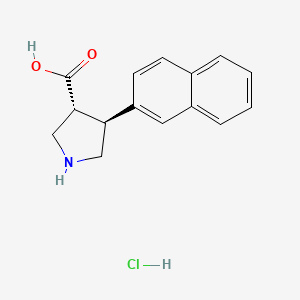
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)
![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)
![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
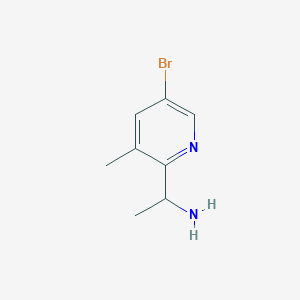
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
